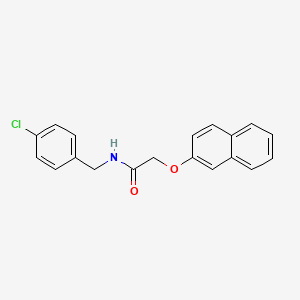
2-propyl-N-4-pyridinylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-N-4-pyridinylpentanamide, also known as JNJ-42041935, is a novel selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-42041935 has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
2-propyl-N-4-pyridinylpentanamide is a selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking orexin 1 receptors, 2-propyl-N-4-pyridinylpentanamide reduces wakefulness and increases NREM sleep. 2-propyl-N-4-pyridinylpentanamide also reduces food intake and body weight gain by reducing appetite.
Biochemical and Physiological Effects:
2-propyl-N-4-pyridinylpentanamide has been shown to have several biochemical and physiological effects. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to increase the levels of the neurotransmitter GABA in the brain. GABA is involved in the regulation of sleep and anxiety.
2-propyl-N-4-pyridinylpentanamide has also been shown to reduce the levels of the stress hormone cortisol in the blood. This suggests that 2-propyl-N-4-pyridinylpentanamide may have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-propyl-N-4-pyridinylpentanamide is its selectivity for orexin 1 receptors. This allows for more specific targeting of the orexin system. However, one limitation of 2-propyl-N-4-pyridinylpentanamide is its low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-propyl-N-4-pyridinylpentanamide. One direction is the study of its potential use in the treatment of sleep disorders, obesity, and addiction in humans. Another direction is the study of its effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, the development of more soluble analogs of 2-propyl-N-4-pyridinylpentanamide may allow for more widespread use in experiments.
Métodos De Síntesis
The synthesis of 2-propyl-N-4-pyridinylpentanamide involves a multi-step process, starting with the reaction between 4-bromopyridine and 2-methylpentan-2-ol to form 2-methylpent-2-en-1-ol. This intermediate is then reacted with 2-propylamine to form 2-propyl-N-(2-methyl-2-propen-1-yl)pentan-1-amine. Finally, this compound is reacted with 4-chloro-3-nitrobenzoic acid to form 2-propyl-N-4-pyridinylpentanamide.
Aplicaciones Científicas De Investigación
2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to increase the amount of non-rapid eye movement (NREM) sleep, while decreasing the amount of rapid eye movement (REM) sleep. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of insomnia.
2-propyl-N-4-pyridinylpentanamide has also been studied for its potential use in the treatment of obesity. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to reduce food intake and body weight gain. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of obesity.
Finally, 2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of addiction. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to reduce the rewarding effects of cocaine. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of addiction.
Propiedades
IUPAC Name |
2-propyl-N-pyridin-4-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-5-11(6-4-2)13(16)15-12-7-9-14-10-8-12/h7-11H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTIFNBACLPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-N-4-pyridinylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

